An In-Depth Technical Guide to the Synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride
An In-Depth Technical Guide to the Synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride
Foreword: The Strategic Importance of Alkoxyamines in Modern Drug Discovery
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a key bifunctional molecule increasingly utilized in pharmaceutical and bioconjugation chemistry. Its unique structure, featuring a stable tert-butoxy protecting group and a reactive hydroxylamine moiety, makes it an invaluable reagent for the formation of stable oxime linkages with carbonyl-containing molecules such as proteins, peptides, and various drug intermediates.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering not only detailed protocols but also the underlying chemical principles and strategic considerations for researchers in drug development and organic synthesis.
Chapter 1: Retrosynthetic Analysis and Strategic Overview
The synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride can be approached from two principal retrosynthetic disconnections, each offering distinct advantages in terms of starting material availability, scalability, and reaction robustness.
Pathway A initiates from the commercially available alcohol, 2-tert-butoxyethanol. This route necessitates the activation of the primary alcohol, transforming it into a good leaving group for subsequent nucleophilic substitution by a protected hydroxylamine species.
Pathway B employs a pre-functionalized electrophile, such as 2-tert-butoxyethyl bromide or chloride. This pathway hinges on the direct O-alkylation of a suitable N-protected hydroxylamine derivative.
This guide will dissect both pathways, providing a granular look at the mechanistic underpinnings and practical execution of each step.
Chapter 2: Pathway A: Synthesis from 2-tert-Butoxyethanol
This pathway is a robust and highly adaptable method for the synthesis of O-substituted hydroxylamines from their corresponding alcohols.[2] It follows a logical progression of alcohol activation, nucleophilic substitution, and deprotection.
Workflow for Pathway A
Caption: Synthesis of the target compound from 2-tert-butoxyethanol.
Step 1: Mesylation of 2-tert-Butoxyethanol
Principle: The hydroxyl group of 2-tert-butoxyethanol is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive species. Mesylation, the reaction with methanesulfonyl chloride (MsCl), is an effective method to transform the alcohol into a methanesulfonate (mesylate) ester. The mesylate is an excellent leaving group due to the resonance stabilization of the resulting methanesulfonate anion.
Experimental Protocol:
-
To a solution of 2-tert-butoxyethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(tert-butoxy)ethyl methanesulfonate, which can often be used in the next step without further purification.
Step 2: O-Alkylation of tert-Butyl N-hydroxycarbamate
Principle: This step involves a nucleophilic substitution (Sₙ2) reaction where the N-hydroxycarbamate anion attacks the electrophilic carbon of the mesylate, displacing the methanesulfonate group. tert-Butyl N-hydroxycarbamate is used as a stable, protected form of hydroxylamine.[3][4] The Boc (tert-butoxycarbonyl) group prevents N-alkylation and other side reactions. A non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is employed to deprotonate the hydroxyl group of the carbamate without competing as a nucleophile.[2]
Experimental Protocol:
-
Dissolve tert-butyl N-hydroxycarbamate (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add DBU (1.2 eq.) and stir the solution for 15 minutes at room temperature.
-
Add a solution of 2-(tert-butoxy)ethyl methanesulfonate (1.0 eq.) in DMF.
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Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl N-(2-(tert-butoxy)ethoxy)carbamate.
Step 3: Acidic Deprotection and Hydrochloride Salt Formation
Principle: The final step is the removal of the Boc protecting group under acidic conditions to unmask the hydroxylamine functionality.[5] Anhydrous HCl in a suitable organic solvent, such as diethyl ether or dioxane, is typically used. The acid protonates the carbamate, leading to the loss of a stable tert-butyl cation and carbon dioxide, yielding the free hydroxylamine. The excess HCl then forms the stable hydrochloride salt of the product, which often precipitates from the reaction mixture as a crystalline solid.[1][2]
Experimental Protocol:
-
Dissolve the purified tert-butyl N-(2-(tert-butoxy)ethoxy)carbamate (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C and bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in diethyl ether (excess, ~4-5 eq.).
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
The product, O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride, will typically precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Summary for Pathway A:
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Mesylation | 2-tert-butoxyethanol, MsCl, Et₃N | >95% |
| 2 | O-Alkylation | Mesylate, tert-Butyl N-hydroxycarbamate, DBU | 60-80% |
| 3 | Deprotection | Boc-protected intermediate, Anhydrous HCl | 80-95% |
Chapter 3: Pathway B: Synthesis from 2-tert-Butoxyethyl Halide
This pathway leverages the Gabriel synthesis, a classic method for preparing primary amines, adapted here for the synthesis of O-substituted hydroxylamines.[6] N-Hydroxyphthalimide serves as a protected hydroxylamine surrogate, which, after alkylation, can be deprotected to release the desired product.
Workflow for Pathway B
Caption: Synthesis of the target compound from 2-tert-butoxyethyl bromide.
Step 1: O-Alkylation of N-Hydroxyphthalimide
Principle: N-Hydroxyphthalimide is deprotonated by a mild base, such as potassium carbonate, to form a nucleophilic oxygen anion. This anion then displaces the halide from 2-tert-butoxyethyl bromide (or a similar halide) in an Sₙ2 reaction. The phthalimide group is an excellent protecting group for the hydroxylamine nitrogen due to its steric bulk and the delocalization of the nitrogen lone pair into the two adjacent carbonyl groups.
Experimental Protocol:
-
To a suspension of N-hydroxyphthalimide (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous DMF, add 2-tert-butoxyethyl bromide (1.1 eq.).
-
Heat the mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield N-(2-(tert-butoxy)ethoxy)phthalimide. The product may be further purified by recrystallization from ethanol.
Step 2: Hydrazinolysis of N-(2-(tert-Butoxy)ethoxy)phthalimide
Principle: The Ing-Manske procedure is the classic method for removing the phthalimide protecting group.[7] Hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, insoluble phthalhydrazide byproduct and the release of the free O-substituted hydroxylamine.[8]
Experimental Protocol:
-
Suspend N-(2-(tert-butoxy)ethoxy)phthalimide (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.2-1.5 eq.) to the suspension.
-
Reflux the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.
-
Wash the precipitate with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude O-(2-tert-Butoxy-ethyl)-hydroxylamine.
Step 3: Hydrochloride Salt Formation
Principle: The free hydroxylamine is a liquid and can be unstable. Conversion to its hydrochloride salt enhances its stability, crystallinity, and ease of handling. This is achieved by treating a solution of the free base with hydrochloric acid.
Experimental Protocol:
-
Dissolve the crude O-(2-tert-Butoxy-ethyl)-hydroxylamine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath and add a stoichiometric amount of concentrated HCl or a solution of HCl in the same solvent.
-
Stir the mixture. The hydrochloride salt should precipitate.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Data Summary for Pathway B:
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | O-Alkylation | N-Hydroxyphthalimide, 2-tert-butoxyethyl bromide, K₂CO₃ | 85-95% |
| 2 | Hydrazinolysis | Phthalimide intermediate, Hydrazine hydrate | 70-90% |
| 3 | Salt Formation | Free hydroxylamine, HCl | >95% |
Chapter 4: Safety, Handling, and Storage
O-(2-tert-Butoxy-ethyl)-hydroxylamine and its hydrochloride salt should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound may be harmful if swallowed and can cause skin and eye irritation.[9] The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[10]
Conclusion
Both pathways presented offer reliable and scalable methods for the synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride. The choice between them may depend on the cost and availability of the starting materials. Pathway A, starting from the alcohol, is versatile and avoids the use of potentially lachrymatory alkyl halides. Pathway B, the modified Gabriel synthesis, is often high-yielding and straightforward, relying on well-established and robust reactions. By understanding the principles and protocols outlined in this guide, researchers can confidently synthesize this valuable chemical tool for their applications in drug discovery and development.
References
-
Title: tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) Source: MDPI URL: [Link]
-
Title: Simple Preparation of O-Substituted Hydroxylamines from Alcohols Source: Organic Chemistry Portal URL: [Link]
-
Title: O-(2-tert-butoxyethyl)hydroxylamine | C6H15NO2 | CID 46856370 Source: PubChem URL: [Link]
-
Title: Phthalimides Source: Organic Chemistry Portal URL: [Link]
-
Title: Boc Deprotection Mechanism - HCl Source: Common Organic Chemistry URL: [Link]
- Title: Method for the preparation of N-ethylhydroxylamine hydrochloride Source: Google Patents URL
-
Title: Gabriel Phthalimide Synthesis Ing-Manske Source: YouTube URL: [Link]
Sources
- 1. US5166436A - Method for the preparation of N-ethylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 2. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 3. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) | MDPI [mdpi.com]
- 4. Buy tert-Butyl N-hydroxycarbamate | 36016-38-3 [smolecule.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. Phthalimides [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. O-(2-tert-butoxyethyl)hydroxylamine | C6H15NO2 | CID 46856370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 | Benchchem [benchchem.com]
